molecular formula C20H18N4O4S B2563462 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922639-28-9

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2563462
CAS No.: 922639-28-9
M. Wt: 410.45
InChI Key: CIBLCUBFDPVWEB-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide” is a derivative of 2,5-Dioxopyrrolidin-1-yl, which has a role as an apoptosis inducer . It is functionally related to a succinimide . This compound has shown beneficial anticonvulsant activity and an acceptable safety profile .


Synthesis Analysis

The synthesis of similar compounds involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a pyrrolidinone ring and a benzothiazole ring . Further analysis would require more specific data or computational modeling.

Scientific Research Applications

Coordination Chemistry and Ligand Design

Research on compounds containing benzothiazole and pyridine moieties, such as the one mentioned, has been focused on their role in coordination chemistry. These compounds serve as ligands in complex formations with metals, which are then used to study their spectroscopic properties, structures, magnetic properties, and their biological or electrochemical activities. Studies like those by Boča et al. (2011) delve into the chemistry of such ligands, summarizing preparation procedures and properties, and suggesting areas for potential investigation, such as unknown analogues of the compound (Boča, Jameson, & Linert, 2011).

Neuropharmacology

In neuropharmacology, analogues of the given compound have been studied for their role as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists. Compounds like MPEP and MTEP, which share structural similarities with the provided compound, have been explored for their potential in treating neurodegenerative diseases, addiction, anxiety, and pain management. These studies highlight the importance of such compounds in understanding the pharmacodynamics of neuroreceptors and developing therapeutic agents (Lea & Faden, 2006).

Cancer Research

The structural motifs present in the mentioned compound are also found in molecules investigated for their anticancer properties. For instance, thiophene analogues of carcinogens, which share a similar complexity in structure, have been synthesized and evaluated for potential carcinogenicity, providing insights into the chemical behavior and biological activity of these compounds (Ashby, Styles, Anderson, & Paton, 1978).

Environmental Science

In the context of environmental science, derivatives of such complex molecules are studied for their roles in remediation and degradation of organic pollutants. The use of redox mediators to enhance the degradation efficiency of recalcitrant compounds by enzymes is an area of significant interest. These studies contribute to developing more effective methods for treating industrial effluents and mitigating environmental pollution (Husain & Husain, 2007).

Mechanism of Action

The most plausible mechanism of action of this compound involves inhibition of calcium currents mediated by Cav (L-type) channels . This mechanism is consistent with results obtained in previous studies that clearly indicate on Cav channel antagonism as an important mechanism underlying anticonvulsant properties .

Future Directions

Thiazoles, which are part of the compound’s structure, are a good pharmacophore nucleus due to their various pharmaceutical applications . Their derivatives have a wide range of biological activities and are present in more than 18 FDA-approved drugs . Therefore, this compound and its derivatives may be subjects for further structural optimization and have potential for further preclinical and clinical development in epilepsy and possibly other CNS disorders .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-14-5-6-16-15(10-14)22-20(29-16)24(11-13-4-2-3-9-21-13)19(27)12-23-17(25)7-8-18(23)26/h2-6,9-10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBLCUBFDPVWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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